molecular formula C8H16O5 B1660697 Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate CAS No. 820247-03-8

Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate

Cat. No.: B1660697
CAS No.: 820247-03-8
M. Wt: 192.21
InChI Key: WOSQFSKPNBVTKR-UHFFFAOYSA-N
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Description

Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate is an organic compound with the molecular formula C8H16O5. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a methyl ester group and a 1,3-dihydroxypropan-2-yl ether linkage, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate typically involves the esterification of 4-hydroxybutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The intermediate product, 4-methoxybutanoic acid, is then reacted with 1,3-dihydroxypropan-2-ol under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Ethers or amines, depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybutanoate: Lacks the 1,3-dihydroxypropan-2-yl ether linkage.

    Ethyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-[(1,3-dihydroxypropan-2-yl)oxy]propanoate: Similar structure but with a different carbon chain length.

Uniqueness

Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-(1,3-dihydroxypropan-2-yloxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5/c1-12-8(11)3-2-4-13-7(5-9)6-10/h7,9-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSQFSKPNBVTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733397
Record name Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820247-03-8
Record name Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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